
5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine
Overview
Description
5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine is an organic compound with the molecular formula C7H6BrF3N2 It is a derivative of benzene, featuring bromine, trifluoromethyl, and diamine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine typically involves multi-step organic reactions. One common method starts with the bromination of 3-(trifluoromethyl)aniline, followed by nitration and subsequent reduction to introduce the diamine groups. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 5 undergoes nucleophilic substitution under specific conditions.
Reaction Type | Reagents/Conditions | Major Products | Reference |
---|---|---|---|
Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | Biaryls with boronic acid partners | |
Buchwald–Hartwig | Pd(OAc)₂, Xantphos, Cs₂CO₃, 100°C | N-aryl amines or heterocycles |
Key Findings :
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The trifluoromethyl group’s electron-withdrawing effect activates the bromine for cross-coupling reactions, enabling efficient C–C and C–N bond formation.
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Reaction yields depend on steric hindrance from the trifluoromethyl group.
Oxidation and Reduction
The diamine groups and aromatic ring participate in redox reactions.
Reaction Type | Reagents/Conditions | Major Products | Reference |
---|---|---|---|
Oxidation | KMnO₄, H₂SO₄, 60°C | Quinoxaline derivatives | |
Reduction | H₂, Pd/C, EtOH, RT | Partially reduced intermediates |
Key Findings :
-
Controlled oxidation yields quinoxaline derivatives, which are valuable in material science .
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Catalytic hydrogenation selectively reduces nitro intermediates during synthesis.
Condensation Reactions
The amino groups react with carbonyl compounds to form heterocycles.
Reaction Type | Reagents/Conditions | Major Products | Reference |
---|---|---|---|
Schiff Base | Benzaldehyde, EtOH, reflux | Imine-linked macrocycles | |
Cyclization | POCl₃, DMF, 120°C | Benzimidazole derivatives |
Key Findings :
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Condensation with aldehydes produces imines, which self-assemble into supramolecular structures .
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Cyclization with phosphoryl chloride forms benzimidazoles, a scaffold in drug discovery.
Electrophilic Aromatic Substitution
The electron-deficient aromatic ring undergoes directed substitution.
Reaction Type | Reagents/Conditions | Major Products | Reference |
---|---|---|---|
Nitration | HNO₃, H₂SO₄, 0°C | Nitro derivatives at position 4 | |
Halogenation | Cl₂, FeCl₃, 40°C | Dichloro derivatives |
Key Findings :
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Substitution occurs para to the trifluoromethyl group due to its strong meta-directing effect.
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Bromine’s steric bulk limits further substitution at adjacent positions.
Functional Group Transformations
The amino groups undergo alkylation and acylation.
Reaction Type | Reagents/Conditions | Major Products | Reference |
---|---|---|---|
Alkylation | CH₃I, K₂CO₃, DMF, 50°C | N-methyl derivatives | |
Acylation | AcCl, pyridine, RT | N-acetylated products |
Key Findings :
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Mono-alkylation is favored due to steric and electronic deactivation after the first substitution.
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Acylation protects amino groups during multi-step syntheses.
Comparative Reactivity with Analogues
The trifluoromethyl group significantly alters reactivity compared to non-fluorinated analogues.
Parameter | 5-Bromo-3-(CF₃)-benzene-1,2-diamine | 5-Bromo-3-CH₃-benzene-1,2-diamine |
---|---|---|
Electrophilic Rate | 10× slower (electron withdrawal) | Baseline |
Nucleophilic Rate | 3× faster (Br activation) | Baseline |
Scientific Research Applications
Organic Synthesis
5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine serves as a valuable building block in organic synthesis. It is utilized in the development of new materials and complex compounds due to its reactive functional groups.
Biological Studies
The compound has shown potential in studying enzyme interactions and could act as an inhibitor in biochemical assays. Its structure allows it to interact with various biological targets, influencing enzyme activity or cellular processes .
Medicinal Chemistry
Ongoing research investigates its potential use in drug development, particularly for targeting bacterial infections and other diseases. The compound's ability to bind with specific molecular targets makes it a candidate for therapeutic applications .
Industrial Applications
In industry, this compound is employed in the production of specialty chemicals and as an intermediate in synthesizing more complex molecules.
Case Study 1: Enzyme Inhibition
Research has demonstrated that derivatives of this compound exhibit antimicrobial properties. In vitro studies indicated that these derivatives could inhibit bacterial growth by interfering with key enzymatic processes.
Case Study 2: Drug Development
A study explored the compound's interaction with specific receptors involved in inflammatory responses. The findings suggested that modifications to the molecular structure could enhance its efficacy as a therapeutic agent against inflammatory diseases .
Data Table: Summary of Applications
Application Area | Description | Key Findings |
---|---|---|
Organic Synthesis | Building block for new materials and compounds | High reactivity due to functional groups |
Biological Studies | Study of enzyme interactions; potential inhibitor | Influences enzyme activity |
Medicinal Chemistry | Development of drugs targeting bacterial infections | Potential therapeutic applications |
Industrial Production | Intermediate in specialty chemical production | Cost-effective large-scale synthesis methods |
Mechanism of Action
The mechanism by which 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine exerts its effects involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can enhance the compound’s ability to bind to certain enzymes or receptors, potentially inhibiting their activity. The diamine groups can also participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its targets .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3-fluorobenzene-1,2-diamine: Similar structure but with a fluorine atom instead of a trifluoromethyl group.
5-Bromo-1,2,3-trifluorobenzene: Contains three fluorine atoms instead of a trifluoromethyl group and lacks the diamine groups.
Uniqueness
5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine is unique due to the presence of both bromine and trifluoromethyl groups, which can significantly influence its chemical reactivity and binding properties. The combination of these groups with the diamine functionality makes it a versatile compound for various applications in research and industry .
Biological Activity
5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine is an organic compound with significant potential in medicinal chemistry and biochemistry due to its unique structural features. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : CHBrFN
- Molecular Weight : 255.04 g/mol
- CAS Number : 113170-72-2
Its structure includes two amino groups (NH), a bromine atom (Br), and a trifluoromethyl group (CF), contributing to its reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the following areas:
- Antimicrobial Properties : Derivatives of this compound have shown potential as antimicrobial agents. Studies suggest that the presence of the trifluoromethyl group enhances the compound's efficacy against certain bacterial strains.
- Enzyme Inhibition : The compound may interact with various enzymes, potentially influencing their activity. The amine groups can participate in hydrogen bonding and other interactions that may modulate enzyme function.
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound could exhibit anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines, suggesting a potential for further development in cancer therapies.
The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses can be drawn from existing studies:
- Binding Affinity : The compound's ability to bind with biological targets such as proteins and enzymes is crucial for its activity. The electron-withdrawing nature of the trifluoromethyl group may enhance binding interactions.
- Reactive Functional Groups : The amine groups can facilitate nucleophilic attacks in biochemical pathways, potentially leading to altered metabolic processes.
- Influence of Halogens : The presence of bromine may modify the compound's lipophilicity and electronic properties, affecting how it interacts with cellular membranes and proteins.
Antimicrobial Activity
A study published in Molecules highlighted the antimicrobial properties of similar compounds derived from aromatic diamines. While specific data on this compound is limited, the structural similarities suggest potential efficacy against pathogens such as Staphylococcus aureus .
Anticancer Research
In recent research involving structurally related compounds, several derivatives exhibited significant cytotoxicity against various cancer cell lines. For instance, a derivative showed an IC value of approximately 25 μM against MCF cells, indicating promising anticancer activity . Although direct studies on this compound are lacking, these findings support its potential in cancer treatment.
Comparative Analysis with Similar Compounds
The following table summarizes some structurally similar compounds and their biological activities:
Compound Name | CAS Number | Similarity Index | Notable Activity |
---|---|---|---|
4-Bromo-2-(trifluoromethyl)aniline | 445-02-3 | 0.90 | Antimicrobial activity reported |
5-Bromo-2-(trifluoromethyl)aniline | 703-91-3 | 0.90 | Cytotoxic effects on cancer cell lines |
4-Bromo-2-methyl-6-(trifluoromethyl)aniline | 864539-96-8 | 0.90 | Potential enzyme inhibition |
Safety and Handling Considerations
Due to its reactive nature and potential toxicity, handling of this compound should be approached with caution. Safety data sheets recommend using appropriate personal protective equipment (PPE) when working with this compound.
Q & A
Q. Basic: What synthetic strategies are recommended for preparing 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine, and how can competing substitution patterns be controlled?
Answer:
A stepwise approach is typically employed:
Trifluoromethylation : Introduce the trifluoromethyl group early due to its strong electron-withdrawing effect, which directs subsequent bromination to the meta position. Reagents like (trifluoromethyl)copper complexes or CF₃I under radical conditions may be used .
Bromination : Use directed bromination (e.g., NBS with Lewis acids) to target the 5-position. The trifluoromethyl group’s meta-directing nature minimizes para-substitution byproducts .
Diamine Formation : Reduce nitro groups or employ Buchwald-Hartwig amination on a pre-brominated/trifluoromethylated intermediate. Protect amines during harsh reactions to avoid degradation .
Key Considerations : Monitor reaction intermediates via TLC or HPLC to confirm regioselectivity. Competing substitution is mitigated by optimizing temperature (e.g., low temps for electrophilic bromination) and stoichiometry .
Q. Basic: How should researchers characterize the purity and structure of this compound, given its sensitivity to moisture and light?
Answer:
- Purity Analysis : Use HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm. Compare retention times with standards. Purity >95% is achievable via recrystallization (e.g., ethanol/water mixtures) .
- Structural Confirmation :
- Storage : Store at 0–4°C in amber vials under inert gas to prevent decomposition .
Q. Advanced: How can computational methods optimize reaction pathways for synthesizing this compound, particularly in resolving low-yield intermediates?
Answer:
- Reaction Path Search : Use quantum chemical software (e.g., Gaussian, ORCA) to model transition states and intermediates. Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets predicts regioselectivity for bromination and trifluoromethylation .
- Machine Learning : Train models on existing datasets (e.g., substituent effects on aromatic substitution) to predict optimal catalysts or solvents. Platforms like ICReDD integrate experimental data with computational predictions to narrow reaction conditions .
- Case Study : A 2024 study reduced trial-and-error steps by 60% using transition-state modeling to identify solvent systems (e.g., DMF/water) that stabilize intermediates .
Q. Advanced: How can researchers resolve conflicting spectral data between experimental results and theoretical predictions (e.g., unexpected NMR shifts)?
Answer:
- Multi-Technique Validation :
- X-ray Crystallography : Resolve ambiguities in molecular geometry (e.g., amine group orientation) .
- 2D NMR (COSY, NOESY) : Confirm coupling patterns and spatial proximity of aromatic protons .
- Sensitivity Analysis : Re-run DFT calculations with solvent corrections (PCM model) and compare with experimental NMR shifts in DMSO or CDCl₃ .
- Literature Cross-Reference : Compare data with structurally analogous compounds (e.g., 2-Bromo-5-(trifluoromethyl)aniline, δ 7.1–7.4 ppm for aromatic protons) .
Q. Advanced: What reactor designs and process controls are critical for scaling up synthesis while maintaining yield and safety?
Answer:
- Flow Chemistry : Continuous flow reactors minimize exothermic risks during bromination and improve mixing efficiency. Use corrosion-resistant materials (e.g., Hastelloy) for HF byproducts .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR probes to monitor intermediate formation in real time .
- Safety Protocols :
Q. Basic: What are the primary degradation pathways of this compound, and how can stability during storage be improved?
Answer:
- Degradation Mechanisms :
- Stabilization Strategies :
Q. Advanced: How can researchers address low solubility in common solvents during kinetic studies or catalytic applications?
Answer:
- Co-solvent Systems : Use DMSO/THF (4:1 v/v) or ionic liquids (e.g., [BMIM][PF₆]) to enhance solubility without altering reactivity .
- Microwave Assistance : Polar solvents (DMF, DMSO) under microwave irradiation (100–120°C) improve dissolution for kinetic experiments .
- Derivatization : Temporarily protect amine groups with acetyl or tert-butoxycarbonyl (Boc) groups to increase hydrophobicity .
Q. Basic: What safety protocols are essential when handling this compound, given its bromine and trifluoromethyl groups?
Answer:
Properties
IUPAC Name |
5-bromo-3-(trifluoromethyl)benzene-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF3N2/c8-3-1-4(7(9,10)11)6(13)5(12)2-3/h1-2H,12-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHRHJXBSIOEGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)N)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441144 | |
Record name | 5-bromo-3-(trifluoromethyl)benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157026-19-2 | |
Record name | 5-bromo-3-(trifluoromethyl)benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2,3-diaminobenzotrifluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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